6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one
Description
6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolidine ring fused with a cyclohexadienone moiety, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
357914-26-2 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1-phenyl-4H-pyrazol-3-yl)-4-methylphenol |
InChI |
InChI=1S/C18H20N2O/c1-13-9-10-17(21)15(11-13)16-12-18(2,3)20(19-16)14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3 |
InChI Key |
XYVCQOKGDYFUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN(C(C2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 5,5-dimethyl-1-phenylpyrazolidine with 4-methylcyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2H-pyran-2-one
- (4E)-4-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyldihydrofuran-2,3-dione
Uniqueness
6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one stands out due to its unique structural features, which confer specific chemical and biological properties not found in other similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
